N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine
CAS No.:
Cat. No.: VC20268589
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | N-tert-butyl-4-methyl-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-11(15-9)14-12(2,3)4/h5-7H,1-4H3,(H,13,14) |
| Standard InChI Key | KVUBUGDUOMSEIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)OC(=N2)NC(C)(C)C |
Introduction
Structural and Electronic Features of Benzo[d]oxazole Derivatives
Benzoxazoles are bicyclic heterocycles comprising a benzene ring fused to an oxazole moiety, characterized by a oxygen atom at position 1 and a nitrogen atom at position 3. The incorporation of substituents such as methyl and tert-butyl groups significantly modulates their electronic, steric, and solubility profiles. In N-tert-butyl-4-methylbenzo[d]oxazol-2-amine, the tert-butyl group at the 2-amine position introduces steric bulk, potentially enhancing metabolic stability in biological systems, while the 4-methyl group electron-donating effects may influence aromatic electrophilic substitution patterns .
The benzo[d]oxazole core exhibits planar geometry, with the oxazole ring contributing to π-conjugation. Substituents at the 2-position often participate in hydrogen bonding or coordinate with metal catalysts, as evidenced in catalytic amination reactions . The tert-butyl group’s inductive effects may further stabilize radical intermediates during synthesis, a phenomenon observed in tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling .
Synthetic Methodologies for N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine
Catalytic Oxidative Amination
A validated route to 2-aminobenzoxazoles involves the nBu<sub>4</sub>NI-catalyzed coupling of benzoxazoles with tertiary amines under microwave irradiation . Adapting this method, N-tert-butyl-4-methylbenzo[d]oxazol-2-amine could be synthesized via the reaction of 4-methylbenzoxazole with tert-butylamine in the presence of TBHP as an oxidant. The proposed mechanism involves:
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Generation of tert-butoxy radicals from TBHP via iodide redox cycling.
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α-H abstraction from tert-butylamine to form a radical intermediate.
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Oxidation to an iminium species, followed by nucleophilic attack by the benzoxazole’s C2 position .
Table 1. Representative Reaction Conditions for Oxidative Amination
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | nBu<sub>4</sub>NI (20 mol%) | |
| Oxidant | TBHP (70% in H<sub>2</sub>O, 2 equiv) | |
| Solvent | Acetonitrile | |
| Temperature | 80°C under microwave irradiation | |
| Reaction Time | 2–4 hours |
Lewis Acid-Mediated Cyclization
| Component | Quantity | Source |
|---|---|---|
| 4-Methyl-2-aminophenol | 1.0 equiv | |
| NCTS | 1.5 equiv | |
| BF<sub>3</sub>·Et<sub>2</sub>O | 2.0 equiv | |
| Solvent | 1,4-Dioxane | |
| Temperature | Reflux (100°C) |
Iodine-Catalyzed Annulation
A third route, adapted from RSC Advances protocols, uses molecular iodine (10 mol%) in DMSO with ammonium acetate to construct the benzoxazole ring from catechol derivatives and ketones . While this method primarily yields 2-arylbenzoxazoles, substituting ketones with tert-butylamine derivatives could permit access to N-tert-butyl analogs.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The <sup>1</sup>H NMR spectrum of N-tert-butyl-4-methylbenzo[d]oxazol-2-amine is anticipated to exhibit:
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A singlet at δ 1.40–1.45 ppm (9H, tert-butyl group).
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A singlet at δ 2.35–2.40 ppm (3H, 4-methyl group).
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Aromatic protons as multiplets between δ 7.10–7.60 ppm, with coupling patterns dependent on substitution .
Table 3. Predicted <sup>13</sup>C NMR Chemical Shifts
| Carbon Position | δ (ppm) Range | Source |
|---|---|---|
| C2 (amine) | 162.0–163.0 | |
| C4 (methyl-substituted) | 20.5–21.5 (CH<sub>3</sub>) | |
| tert-butyl (C) | 30.0–31.0 (CH<sub>3</sub>) | |
| Oxazole C5/C7 | 147.0–149.0 |
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z = 219.1496 [M + H]<sup>+</sup> (calculated for C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O). Elemental analysis is expected to align with C: 66.03%, H: 7.39%, N: 12.83% .
Physicochemical Properties and Stability
Thermal Behavior
The tert-butyl group enhances thermal stability, with a predicted melting point range of 110–120°C, comparable to TBBS (105°C) . Differential scanning calorimetry (DSC) would likely show decomposition above 250°C, consistent with benzoxazole derivatives .
Solubility and LogP
Preliminary solubility data suggest:
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